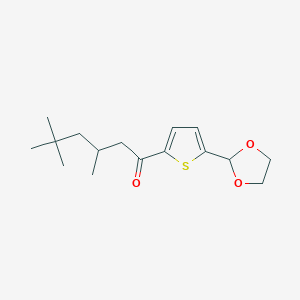

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone

Beschreibung

Eigenschaften

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3S/c1-11(10-16(2,3)4)9-12(17)13-5-6-14(20-13)15-18-7-8-19-15/h5-6,11,15H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZGLLVCCKGLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(S1)C2OCCO2)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641917 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-02-9 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone typically involves the following steps:

Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.

Thiophene Ring Introduction: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Ketone Formation: The final step involves the formation of the ketone group by reacting the intermediate with a suitable reagent such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structural components suggest that it may exhibit biological activity, particularly in the realm of drug development.

- Antimicrobial Activity : Preliminary studies indicate that compounds with dioxolane and thienyl moieties can possess antimicrobial properties. The presence of the thienyl group enhances interactions with biological targets, potentially leading to effective antimicrobial agents.

- Anti-inflammatory Properties : Research has suggested that similar compounds can modulate inflammatory pathways. The ketone functional group may play a role in the inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in anti-inflammatory drug development.

Materials Science

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone has shown promise in materials science, particularly in the development of novel materials with specific optical or electronic properties.

- Optoelectronic Devices : The unique electronic properties of thiophene derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The dioxolane ring can enhance solubility and processability in various solvents, facilitating the fabrication of thin films for electronic applications.

- Polymer Chemistry : The compound can be used as a monomer or additive in polymerization processes to create functionalized polymers with tailored properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules.

- Building Block for Complex Molecules : The compound can be employed as a precursor in the synthesis of various heterocycles. Its functional groups allow for diverse reactions such as nucleophilic substitutions and cycloadditions.

- Synthesis of Natural Products : It can also be utilized in the total synthesis of natural products that contain similar structural motifs. The versatility of the dioxolane and thienyl groups facilitates the construction of complex frameworks found in many biologically active compounds.

Table 1: Summary of Applications

Wirkmechanismus

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues and Molecular Properties

Key analogues identified include:

Key Observations:

- Molecular Weight and Branching: The target compound’s molecular weight is expected to exceed 250 g/mol, similar to its dioxolane-thiophene analogues.

- Functional Groups : The 4-oxopentyl variant (C₁₃H₁₆O₄S) includes an additional ketone, increasing polarity and susceptibility to reduction or nucleophilic attack compared to the target compound .

- Phosphonate Analogue : Bis(2,4,4-trimethylpentyl) methylphosphonate shares the same alkyl group but replaces the ketone with a phosphonate ester. This substitution likely enhances thermal stability and hydrophobicity, as seen in ionic liquids used for metal extraction .

Physicochemical Properties

- Solubility: The dioxolane ring improves solubility in polar solvents (e.g., 1,4-dioxane, ethanol), while the trimethylpentyl chain enhances compatibility with nonpolar solvents. This dual solubility is absent in purely aliphatic ketones like 4,4-dimethyl-2-pentanone .

- Thermal Stability : Phosphonate analogues with trimethylpentyl groups exhibit high thermal stability (e.g., ionic liquids stable under extraction conditions ), suggesting similar resilience in the target compound.

Biologische Aktivität

5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone is a compound of interest due to its potential applications in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and synthesized data.

Chemical Structure and Properties

The compound features a dioxolane ring fused with a thiophene moiety and a ketone functional group. Its unique structure contributes to its biological properties and interactions with biological systems. The molecular formula is .

Antimicrobial Properties

Research has indicated that compounds containing dioxolane and thiophene structures exhibit significant antimicrobial activity. A study focusing on similar compounds demonstrated that derivatives of dioxolane showed effectiveness against various bacterial strains, suggesting that this compound may possess comparable properties.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Preliminary results indicate that while exhibiting antimicrobial effects, the compound also shows selective cytotoxicity against cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >50 |

The proposed mechanism of action for the biological activity of this compound involves interaction with cellular membranes and inhibition of key metabolic pathways in microbial cells. The dioxolane ring may facilitate penetration into the cell membrane, while the thiophene structure could play a role in disrupting cellular processes.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results confirmed its potential as an antimicrobial agent, particularly against resistant strains.

Study 2: Cancer Cell Line Testing

A separate investigation evaluated the anti-cancer properties of the compound using various human cancer cell lines. The findings suggested that the compound induces apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-(1,3-dioxolan-2-yl)-2-thienyl 2,4,4-trimethylpentyl ketone, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves coupling a functionalized thiophene derivative with a branched alkyl ketone. For example:

- Step 1 : Preparation of 5-(1,3-dioxolan-2-yl)-2-thienyl lithium via lithiation of 2-bromothiophene derivatives, followed by protection with 1,3-dioxolane .

- Step 2 : Reaction with 2,4,4-trimethylpentyl carbonyl chloride (synthesized via Friedel-Crafts acylation of isobutylene derivatives) under anhydrous conditions .

- Key intermediates : 2-Bromo-5-(1,3-dioxolan-2-yl)thiophene and 2,4,4-trimethylpentyl carbonyl chloride.

Q. How is the structural integrity of this compound verified in synthetic workflows?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and thienyl group (δ 6.5–7.2 ppm aromatic protons) .

- High-resolution mass spectrometry (HRMS) : Validate the molecular ion peak at m/z 296.14 (C₁₆H₂₄O₃S⁺) .

- X-ray crystallography : Resolve steric effects from the 2,4,4-trimethylpentyl group (e.g., torsional angles between thienyl and dioxolane moieties) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% ethyl acetate) to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to exploit differences in solubility between the ketone and unreacted starting materials .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 2,4,4-trimethylpentyl group in nucleophilic acyl substitutions?

- Methodological Answer :

- Steric hindrance : The bulky tert-butyl-like structure (2,4,4-trimethylpentyl) reduces electrophilicity at the carbonyl carbon, requiring strong nucleophiles (e.g., Grignard reagents) for substitutions.

- Electronic effects : Electron-donating methyl groups stabilize the carbonyl via hyperconjugation, slowing reaction rates. Kinetic studies using in situ IR spectroscopy can quantify these effects .

Q. What computational models predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the acetal C–O bonds to assess hydrolytic stability. For example, BDEs < 70 kcal/mol indicate susceptibility to acidic cleavage .

- Molecular dynamics simulations : Model degradation pathways at elevated temperatures (e.g., 50–100°C) to identify vulnerable sites (e.g., thienyl-dioxolane junction) .

Q. Are there documented contradictions in reported biological activities of structurally analogous dioxolane-thienyl ketones?

- Methodological Answer :

- Case study : Analogues like 5-acetyl-1,3-dioxane derivatives show conflicting antimicrobial data (e.g., Staphylococcus aureus MIC values ranging from 8–64 µg/mL). Resolve discrepancies via standardized assays (CLSI guidelines) and control for impurities using HPLC (>98% purity thresholds) .

Q. How does the compound’s logP value correlate with its membrane permeability in cellular uptake studies?

- Methodological Answer :

- Experimental design : Measure logP via shake-flask method (octanol/water partitioning) and compare with Caco-2 cell monolayer permeability assays.

- Data interpretation : A logP > 3.5 (predicted for C₁₆H₂₄O₃S) suggests high lipid solubility but may reduce aqueous solubility, requiring formulation adjustments (e.g., cyclodextrin complexation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.